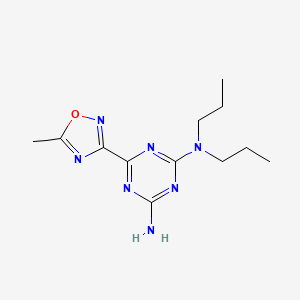![molecular formula C12H15N3O3 B11053872 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine](/img/structure/B11053872.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding amide. This amide undergoes cyclization to form the desired cyclopentene ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl methyl-amino-N-methylbenzamide: Known for its antiulcer properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Studied for its potential bioactive properties.
3,4-Dimethoxyphenethylamine: A simpler compound with various applications in organic synthesis.
Uniqueness
What sets 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine apart is its unique cyclopentene ring structure combined with the dimethoxyphenyl group. This combination provides distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |
InChI |
InChI=1S/C12H15N3O3/c1-16-10-4-3-9(7-11(10)17-2)5-6-15-8-12(13)18-14-15/h3-4,7-8,13H,5-6H2,1-2H3 |
InChI Key |
HZFTVPWQDIGUEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC[N+]2=CC(=N)O[N-]2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B11053792.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11053806.png)
![Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B11053816.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053819.png)
![N-({1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide](/img/structure/B11053820.png)
![N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B11053825.png)
![ethyl 3-(3,4-difluorophenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11053838.png)

![ethyl 3-(2,4-difluorophenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11053848.png)
![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11053856.png)
![N-(3,5-dimethoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B11053858.png)
![1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B11053865.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053868.png)
![2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11053875.png)
